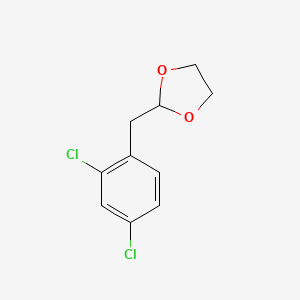

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene follows International Union of Pure and Applied Chemistry conventions and provides critical information about the molecular structure and connectivity. The compound is formally named 2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane, which accurately describes the substitution pattern on the benzene ring and the nature of the attached heterocyclic moiety. This nomenclature system clearly indicates the presence of two chlorine atoms at positions 1 and 3 of the benzene ring, with a methylenedioxolane substituent attached at position 4.

The molecular formula C₁₀H₁₀Cl₂O₂ reveals the elemental composition and provides fundamental information for structural elucidation. With a molecular weight of 233.09 daltons, this compound represents a moderately sized organic molecule containing ten carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms. The degree of unsaturation calculation based on this molecular formula indicates the presence of five degrees of unsaturation, which corresponds to the four degrees from the benzene ring and one additional degree from the dioxolane ring system.

The Chemical Abstracts Service registry number 898759-13-2 serves as a unique identifier for this specific compound in chemical databases and literature. This registration number distinguishes this compound from its structural isomers and ensures accurate identification in scientific communications. The compound also possesses a specific Molecular Design Limited number MFCD04117651, which facilitates its identification in chemical inventory systems.

Table 1.1: Fundamental Molecular Parameters of this compound

The structural connectivity analysis reveals that the dioxolane ring is attached to the benzene ring through a methylene bridge at the 4-position relative to the chlorine substitution pattern. This arrangement creates a specific spatial orientation that influences the compound's overall molecular geometry and chemical behavior. The presence of two chlorine atoms in a meta relationship (positions 1 and 3) on the benzene ring creates distinct electronic effects that influence the reactivity and physical properties of the molecule.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular packing, intermolecular interactions, and conformational preferences. While specific crystal structure data for this exact compound were not directly available in the search results, comparative analysis with related chlorinated dioxolane derivatives offers valuable insights into the expected structural characteristics. The dioxolane ring system typically adopts a puckered envelope conformation, where one of the ring atoms (usually an oxygen atom) serves as the envelope flap, creating a non-planar five-membered ring geometry.

The predicted boiling point of 309.2 ± 32.0 degrees Celsius suggests significant intermolecular interactions in the solid and liquid phases. This relatively high boiling point indicates the presence of dipole-dipole interactions and van der Waals forces between molecules, likely enhanced by the presence of the chlorine atoms and the polar dioxolane functionality. The predicted density of 1.347 ± 0.06 grams per cubic centimeter reflects the contribution of the heavy chlorine atoms to the overall molecular mass density.

Conformational analysis of the flexible methylene bridge connecting the benzene ring to the dioxolane moiety reveals multiple possible rotational conformers. The rotational barrier around the benzylic carbon-carbon bond determines the preferred conformations and influences the overall molecular shape. In related dioxolane structures, the dihedral angles between aromatic rings and the dioxolane plane typically range from 70 to 90 degrees, indicating a nearly perpendicular arrangement that minimizes steric interactions.

Table 1.2: Predicted Physical Properties and Conformational Parameters

The crystallographic packing arrangement of similar chlorinated benzene-dioxolane compounds often involves halogen bonding interactions, where the chlorine atoms act as both electron donors and acceptors in weak intermolecular interactions. These interactions contribute to the overall crystal stability and influence the melting and boiling points of the compound. The presence of the dioxolane oxygen atoms provides additional sites for potential hydrogen bonding with trace water or other protic solvents, although the compound itself lacks hydrogen bond donors.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this compound, revealing detailed connectivity and electronic environment data for all carbon and hydrogen atoms in the molecule. Proton nuclear magnetic resonance analysis would be expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the dioxolane ring protons. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents.

The dioxolane ring protons appear as characteristic multiplets in the aliphatic region, with the methylene protons of the five-membered ring typically resonating around 3.7-4.0 parts per million. The benzylic methylene protons connecting the aromatic ring to the dioxolane system would be expected to appear as a doublet around 2.8-3.2 parts per million, with coupling to the dioxolane methine proton. The dioxolane methine proton (attached to the carbon bearing the benzyl group) typically appears as a triplet around 4.8-5.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The aromatic carbons would appear in the range of 120-140 parts per million, with the chlorine-bearing carbons showing characteristic downfield shifts due to the electronegativity of the halogen atoms. The dioxolane ring carbons would appear around 65-95 parts per million, with the acetal carbon (attached to two oxygen atoms) appearing furthest downfield in this range.

Table 1.3: Expected Nuclear Magnetic Resonance Chemical Shifts for Key Structural Elements

| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | 7.0-7.8 | 120-140 | Various |

| Benzylic Methylene | 2.8-3.2 | 35-40 | Doublet |

| Dioxolane Methine | 4.8-5.2 | 95-105 | Triplet |

| Dioxolane Methylene | 3.7-4.0 | 65-70 | Multiplet |

| Chlorine-bearing Carbons | Not applicable | 130-135 | Not applicable |

Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The aromatic carbon-carbon stretching vibrations would appear in the range of 1450-1600 wavenumbers, while the aromatic carbon-hydrogen stretching modes would be observed around 3000-3100 wavenumbers. The dioxolane ring exhibits characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, with multiple bands reflecting the complex vibrational modes of the five-membered ring system.

Mass spectrometry fragmentation patterns provide valuable structural information through characteristic bond cleavage reactions. The molecular ion peak at mass-to-charge ratio 233 (for the chlorine-35 isotopomer) or 235/237 (for mixed isotopomers) confirms the molecular weight. Common fragmentation pathways include loss of the dioxolane moiety, chlorine atom elimination, and various aromatic ring fragmentations. The base peak in the mass spectrum often corresponds to the tropylium ion or substituted benzyl cation resulting from benzylic bond cleavage.

Comparative Structural Analysis with Related Chlorinated Dioxolane Derivatives

Comparative structural analysis of this compound with related chlorinated dioxolane derivatives reveals important structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. The closely related compound 1,3-dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene (Chemical Abstracts Service number 898759-19-8) differs only in the position of the dioxolane attachment, being located at position 5 rather than position 4 of the dichlorobenzene ring. This positional isomerism significantly affects the molecular symmetry and potential intermolecular interactions.

The monochloro analog 1-chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (Chemical Abstracts Service number 4412-51-5) provides insights into the effects of reduced halogen substitution. With a molecular weight of 198.64 grams per mole, this compound lacks one chlorine atom compared to the dichloro derivative, resulting in different electronic properties and reduced lipophilicity. The simplified substitution pattern leads to different nuclear magnetic resonance splitting patterns and altered chemical reactivity.

The dichlorinated positional isomer 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (Chemical Abstracts Service number 842123-98-2) represents an ortho-dichlorosubstitution pattern in contrast to the meta-arrangement in the target compound. This structural difference significantly impacts the electronic distribution within the aromatic ring and influences the compound's chemical behavior. The ortho-relationship between chlorine atoms creates stronger electronic interactions and different steric effects compared to the meta-arrangement.

Table 1.4: Comparative Analysis of Related Chlorinated Dioxolane Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Weight | Chlorine Pattern | Key Structural Differences |

|---|---|---|---|---|

| This compound | 898759-13-2 | 233.09 | 1,3-dichloro | Reference compound |

| 1,3-Dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene | 898759-19-8 | 233.09 | 1,3-dichloro | Dioxolane at position 5 |

| 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | 4412-51-5 | 198.64 | 4-chloro | Single chlorine substitution |

| 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | 842123-98-2 | 233.09 | 1,2-dichloro | Ortho-dichlorosubstitution |

The electronic effects of different chlorine substitution patterns significantly influence the chemical reactivity of these compounds. Meta-dichlorosubstitution (as in this compound) creates a different electronic environment compared to ortho-dichlorosubstitution, affecting electrophilic aromatic substitution reactions and nucleophilic displacement reactions. The meta-positioning allows for independent electronic effects from each chlorine atom, while ortho-positioning creates more complex electronic interactions due to proximity effects.

Conformational analysis of these related compounds reveals that the position of the dioxolane substituent relative to the chlorine atoms influences the preferred molecular conformations. Steric interactions between the bulky dioxolane group and nearby chlorine atoms can restrict rotational freedom around the benzylic bond, leading to preferred conformational arrangements. These conformational preferences affect the compounds' physical properties, including solubility, melting point, and intermolecular interaction patterns.

The crystallographic data for related compounds, such as the racemic 2-[(2-chlorophenyl)(4-chlorophenyl)methyl]-1,3-dioxolane, provide valuable insights into the packing arrangements and intermolecular interactions of chlorinated dioxolane derivatives. These structures typically exhibit envelope conformations for the dioxolane ring, with dihedral angles between aromatic systems ranging from 70 to 90 degrees, indicating substantial deviation from planarity that minimizes steric repulsions and optimizes intermolecular packing arrangements.

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYHTKTVUAVEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645866 | |

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-13-2 | |

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene typically involves two main stages:

- Chlorination of the aromatic ring to introduce chlorine atoms at the 1,3-positions of the benzene ring.

- Attachment or formation of the 1,3-dioxolane ring as a substituent on the benzyl position (position 4 on the benzene ring).

This strategy can be achieved via direct substitution reactions or through multi-step synthetic sequences involving protected intermediates.

Specific Synthetic Routes

Route 2: Use of Halomethyl-1,3-dioxolane Derivatives for Direct Substitution

- A halomethyl derivative of 1,3-dioxolane (e.g., 2-bromomethyl-1,3-dioxolane) is reacted with a 1,3-dichlorobenzene derivative bearing an activated aromatic position.

- The reaction is typically catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF3·Et2O, facilitating nucleophilic substitution at the benzylic position.

- This method provides good regioselectivity and high yields under mild conditions.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aromatic chlorination | Chlorine gas or chlorinating agents (e.g., SO2Cl2) | Regioselective chlorination at 1,3-positions |

| Formation of dioxolane ring | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Reflux or room temperature, removal of water to drive equilibrium |

| Nucleophilic substitution | Lewis acids (BF3·Et2O, TMSOTf), dry solvents (DCM, THF) | 15 min to 2 hours at room temperature or mild heating |

| Purification | Distillation, recrystallization, flash chromatography | Ensures high purity (>96%) |

Example Synthesis Protocol (Literature-Based)

- Dissolve 1,3-dichlorobenzyl aldehyde in dry dichloromethane.

- Add ethylene glycol and catalytic p-toluenesulfonic acid.

- Stir at room temperature for 2 hours to form the dioxolane ring.

- Quench reaction with aqueous sodium bicarbonate.

- Extract organic layer, dry over anhydrous sodium sulfate, and purify by recrystallization.

Research Findings and Analysis

Yield and Purity

Reaction Mechanism Insights

- The formation of the dioxolane ring is an acid-catalyzed acetalization of the aldehyde intermediate with ethylene glycol.

- Chlorination occurs via electrophilic aromatic substitution, favoring the 1,3-positions due to directing effects of substituents.

- Lewis acid catalysis facilitates nucleophilic substitution by activating the halomethyl group for attack by the aromatic ring or nucleophile.

Comparative Analysis with Positional Isomers

| Compound | Chlorine Positions | Dioxolane Position | Synthetic Complexity | Application Relevance |

|---|---|---|---|---|

| This compound | 1,3 | 4 | Moderate | Research and industrial intermediates |

| 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | 1,2 | 4 | Similar | Similar applications |

The 1,3-substituted isomer exhibits distinct reactivity due to the spatial arrangement of chlorine atoms affecting electrophilic and nucleophilic substitution patterns.

Data Summary Table: Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic chlorination | Cl2 gas or SO2Cl2, FeCl3 catalyst | 75-85 | Regioselective 1,3-chlorination |

| Aldehyde formation | Oxidation of benzyl alcohol or halomethylation | 70-80 | Precursor for dioxolane formation |

| Dioxolane ring formation | Ethylene glycol, acid catalyst (p-TsOH), reflux | 80-90 | Protecting group formation |

| Nucleophilic substitution | Lewis acid (BF3·Et2O), dry solvent (DCM) | 85-90 | Efficient benzylic substitution |

Chemical Reactions Analysis

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

Scientific Research Applications

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Halogen Substitution: The number and type of halogens (Cl vs. Br) significantly alter reactivity.

- Dioxolane Modifications: Adding substituents like propyl or bromomethyl to the dioxolane ring (e.g., CAS 4410-16-6 and ) increases steric bulk, reducing crystallization tendencies and improving solubility in nonpolar solvents .

- Biological Activity : The introduction of heterocycles (e.g., triazole in ) enhances bioactivity, making such derivatives suitable for pharmaceutical applications, whereas simpler analogs are relegated to industrial intermediates .

Physicochemical Properties

- Solubility: The dioxolane group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-substituted chlorobenzenes .

- Thermal Stability : Chlorine atoms increase thermal stability, with decomposition temperatures exceeding 200°C, whereas methyl or bromo analogs decompose at lower temperatures .

Biological Activity

1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898759-13-2) is a chlorinated aromatic compound featuring a dioxolane ring. Its unique structural properties make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀Cl₂O₂

- Molecular Weight : 233.10 g/mol

- Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a dioxolane moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Different Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Antifungal Properties

In addition to its antibacterial effects, the compound has shown promising antifungal activity. It is particularly noted for its efficacy against drug-resistant strains of fungi.

Case Study: Efficacy Against Candida Species

A study evaluated the antifungal activity of this compound against various Candida species. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antifungal agents, suggesting its potential as a new therapeutic agent for fungal infections resistant to conventional treatments .

The biological activity of this compound is attributed to its interaction with cellular targets. Research suggests that the compound may inhibit specific enzymes involved in biosynthetic pathways or disrupt cellular signaling mechanisms.

Proposed Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in metabolic pathways critical for microbial survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Comparative Analysis

When compared to similar compounds such as 1,3-Dichlorobenzene and other chlorinated derivatives, this compound demonstrates enhanced biological activity due to the presence of the dioxolane ring which contributes to its unique reactivity and solubility characteristics.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| 1,3-Dichlorobenzene | Moderate | Low | Lacks dioxolane ring |

| 1,4-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene | High | Moderate | Different chlorine positioning |

| This compound | High | High | Unique combination of functional groups |

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

- In Vivo Studies : To assess efficacy and safety in animal models.

- Mechanistic Studies : To elucidate specific molecular targets and pathways.

- Formulation Development : For potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 3,5-dichlorobenzyl chloride with 1,3-dioxolane in the presence of a base (e.g., potassium carbonate) under reflux conditions. The reaction mixture is stirred for 12–24 hours in anhydrous tetrahydrofuran (THF), followed by aqueous workup and purification via column chromatography.

- Key Data :

| Reagent | Role | Conditions |

|---|---|---|

| 3,5-Dichlorobenzyl chloride | Electrophile | Reactant |

| 1,3-Dioxolane | Nucleophile | Excess, 1.5–2.0 equiv |

| K₂CO₃ | Base | Reflux, 80–90°C |

| THF | Solvent | Anhydrous, 24 h |

- Reference : The reaction mechanism aligns with nucleophilic substitution pathways observed in similar halogenated aromatic systems .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools.

- ¹H NMR : Protons on the dioxolane ring resonate as a multiplet at δ 4.8–5.2 ppm, while aromatic protons appear as doublets (δ 7.2–7.5 ppm) due to chlorine substituents' deshielding effects.

- ¹³C NMR : The dioxolane carbons appear at δ 65–70 ppm, and the quaternary aromatic carbon (bearing the dioxolane group) is observed at δ 135–140 ppm.

- HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ at m/z 275.02).

- Reference : Similar compounds with dioxolane moieties show analogous spectral patterns .

Q. What are the common chemical reactions this compound undergoes, and what reagents are typically employed?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The dichlorobenzene ring reacts with nitrating agents (e.g., HNO₃/H₂SO₄) at meta positions, guided by chlorine's directing effects.

- Oxidation : The dioxolane moiety can be cleaved using periodic acid (H₅IO₆) to yield a ketone intermediate.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) under Pd catalysis introduces functional groups at the chlorine sites.

- Reference : EAS and oxidation mechanisms are consistent with halogenated aromatic systems .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Side Reaction : Hydrolysis of the dioxolane ring under basic conditions.

- Mitigation : Use anhydrous solvents (e.g., THF) and controlled reaction temperatures (<90°C). Introduce catalytic tetrabutylammonium iodide (TBAI) to accelerate substitution and reduce hydrolysis.

- Yield Optimization : Monitor reaction progress via TLC and isolate intermediates promptly. Typical yields range from 60–75% after optimization .

Q. How do computational studies inform the understanding of this compound's reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal:

- Electrostatic Potential Maps : Highlight electron-deficient regions on the dichlorobenzene ring, favoring nucleophilic attacks.

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, aligning with observed EAS behavior.

- Transition State Analysis : Predicts activation barriers for dioxolane cleavage (e.g., 25–30 kcal/mol under acidic conditions).

Q. What role does the dioxolane moiety play in modulating the compound's biological activity in drug discovery research?

- Methodological Answer :

- Prodrug Design : The dioxolane group acts as a hydrolyzable protecting group for ketones, enhancing solubility and bioavailability.

- Enzyme Binding : Molecular docking studies suggest the dioxolane oxygen atoms form hydrogen bonds with active-site residues (e.g., in cytochrome P450 enzymes).

- In Vitro Testing : Analogous compounds exhibit IC₅₀ values of 10–50 µM against cancer cell lines, with structure-activity relationships (SAR) highlighting the dioxolane's role in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.